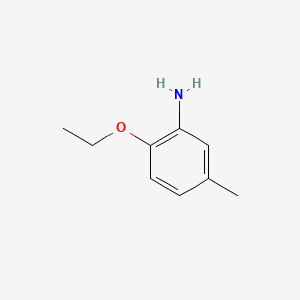

2-Ethoxy-5-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFZMCLUPHXUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979419 | |

| Record name | 2-Ethoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-70-0 | |

| Record name | 2-Ethoxy-5-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6331-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-5-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Ethoxy-5-methylaniline" CAS number and structure

An In-Depth Technical Guide to 2-Ethoxy-5-methylaniline

This guide provides a comprehensive technical overview of this compound, a key aromatic amine intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications. This document moves beyond a simple data sheet to offer insights into the practical considerations and scientific rationale that underpin its use in a laboratory and industrial setting.

Core Identification and Chemical Identity

This compound, a substituted aniline, is a versatile chemical building block. Its unique substitution pattern—an ethoxy group ortho to the amine and a methyl group meta to it—imparts specific reactivity and physical properties that are leveraged in various synthetic applications.

CAS Number: 6331-70-0[1][2][3][4][5]

Molecular Formula: C₉H₁₃NO[1][2][3]

Structure:

The structure consists of a benzene ring substituted with an amino group (-NH₂), an ethoxy group (-OCH₂CH₃) at position 2, and a methyl group (-CH₃) at position 5.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical properties of a compound is critical for its handling, storage, and application in reactions. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [1][2][3] |

| Appearance | Not specified, but aniline derivatives are typically liquids or low-melting solids, often colorless to yellow or brown. | |

| Boiling Point | 240 °C | |

| Flash Point | 39 °C | |

| SMILES | CCOC1=C(C=C(C=C1)C)N | |

| InChI Key | GYFZMCLUPHXUDV-UHFFFAOYSA-N | [1][5] |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the amine protons (a broad singlet). The aromatic protons will exhibit splitting patterns influenced by their positions relative to the three different substituents.

-

¹³C NMR: The carbon NMR will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of aromatic carbons, the aliphatic carbons of the ethoxy group, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong C-O stretching for the ether linkage will be present around 1200-1260 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 151. Fragmentation patterns would likely involve the loss of the ethyl group from the ethoxy moiety or other characteristic cleavages.

Synthesis Strategy: A Mechanistic Approach

The synthesis of this compound is not commonly detailed in the literature, but a logical and efficient pathway can be designed based on established organic chemistry principles. A common strategy for preparing substituted anilines is the reduction of the corresponding nitro compound.[6]

The proposed synthesis workflow starts from the readily available precursor, 2-nitro-4-methylphenol.

Sources

- 1. This compound | CAS: 6331-70-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. capotchem.com [capotchem.com]

- 3. 6331-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound|CAS 6331-70-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. This compound | CAS: 6331-70-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. echemi.com [echemi.com]

"2-Ethoxy-5-methylaniline" molecular weight and formula

An In-Depth Technical Guide to 2-Ethoxy-5-methylaniline: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction

This compound is a substituted aniline derivative that serves as a versatile chemical building block. While not as extensively documented in peer-reviewed literature as some common reagents, its structural motifs—an aniline core, an activating ethoxy group, and a methyl substituent—position it as a potentially valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible and detailed synthetic pathway, an analysis of its chemical reactivity, and a discussion of its potential applications in the field of drug development, drawing insights from structurally related compounds. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this compound for research and development purposes.

Core Molecular Properties

The fundamental characteristics of this compound define its identity and behavior in chemical systems. These properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 6-Ethoxy-m-toluidine, 5-Methyl-o-phenetidine | [3] |

| CAS Number | 6331-70-0 | [1][3] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Boiling Point | 240 °C | |

| Flash Point | 39 °C |

Proposed Synthesis Pathway

The overall proposed transformation is the conversion of 4-chloro-2-nitrotoluene to this compound.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Ethoxy-4-methyl-2-nitrobenzene

The initial step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

-

Causality of Experimental Choice: 4-Chloro-2-nitrotoluene is an ideal starting material. The chlorine atom is a good leaving group, and its position ortho to the electron-withdrawing nitro group makes it highly susceptible to displacement by a nucleophile like ethoxide. Ethanol serves as both the solvent and the precursor to the sodium ethoxide nucleophile.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

-

Once the sodium has completely reacted, add 4-chloro-2-nitrotoluene (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude 1-Ethoxy-4-methyl-2-nitrobenzene by column chromatography or recrystallization.

Step 2: Reduction to this compound

The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation is often the cleanest method, yielding high-purity products.

-

Causality of Experimental Choice: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. The reaction proceeds under mild conditions with high yield and selectivity. An alternative, classical method is the use of a metal in acidic solution, such as iron powder in acetic or hydrochloric acid (Béchamp reduction), which is cost-effective for large-scale synthesis.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 1-Ethoxy-4-methyl-2-nitrobenzene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or bubble hydrogen through the solution using a balloon.

-

Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three key functional groups: the primary aromatic amine, the electron-donating ethoxy group, and the weakly electron-donating methyl group.

Caption: Key reactivity pathways for this compound.

-

Amine Group Reactions: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic and basic. It readily reacts with acylating agents (e.g., acetyl chloride) to form amides and with alkylating agents. A critical reaction for synthetic utility is diazotization , where the amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of functional groups (–OH, –CN, –X, –H) via Sandmeyer or related reactions.

-

Electrophilic Aromatic Substitution: The amine and ethoxy groups are strong activating, ortho-, para-directing groups. The methyl group is a weaker activating group. The positions open for substitution are C3, C4, and C6. The powerful activating nature of the -NH₂ and -OEt groups means that reactions like halogenation often proceed rapidly without a catalyst and can be difficult to control, sometimes leading to polysubstitution. The major substitution products will be dictated by a combination of electronic and steric effects, with the position para to the strong activating amine group (C4) and the position ortho to the amine (C3) being most favored.

Applications in Drug Development: A Contextual Analysis

While specific examples of marketed drugs derived directly from this compound are not prominent in public literature, its structure is analogous to intermediates used in the synthesis of important pharmacophores. Its utility lies in its role as a scaffold to which further complexity can be added.

-

Analogy to Antimalarial Drug Precursors: Structurally related dialkoxy-nitroanilines are key intermediates in the synthesis of primaquine analogs, a class of antimalarial drugs.[4][5] These compounds leverage the substituted aniline core to build more complex heterocyclic systems. This compound could similarly serve as a precursor for novel quinoline-based therapeutics.

-

Scaffold for Bioactive Heterocycles: Substituted anilines are fundamental starting materials for a vast array of nitrogen-containing heterocyclic compounds. For example, condensation reactions between anilines and 1,2-dicarbonyl compounds are a classic method for synthesizing quinoxalines . Quinoxaline derivatives are known to possess a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.

-

Building Block for Enzyme Inhibitors: The aniline moiety is a common feature in many enzyme inhibitors, where it can act as a hydrogen bond donor or be modified to interact with specific residues in an enzyme's active site. For instance, salicylanilide-based compounds have been investigated for their antimicrobial activities.[6] The specific substitution pattern of this compound offers a unique electronic and steric profile that medicinal chemists can exploit to achieve target-specific binding and desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Safety, Handling, and Toxicology

As a research chemical, this compound must be handled with appropriate precautions.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Inhalation may cause respiratory irritation.[4] The toxicological properties have not been thoroughly investigated.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous or exothermic reactions with the amine group.[4]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a fine chemical intermediate with clear potential as a building block in synthetic and medicinal chemistry. While its direct application in marketed pharmaceuticals is not widely documented, its structural features and reactivity profile place it firmly within a class of compounds used to generate diverse and biologically active molecules. The proposed synthetic route provides a reliable pathway for its preparation in a laboratory setting. For drug development professionals, this compound represents an opportunity to explore novel chemical space, particularly in the synthesis of heterocyclic scaffolds for enzyme inhibitors and receptor modulators.

References

-

Capot Chemical. (n.d.). 6331-70-0 | this compound. Retrieved January 11, 2026, from [Link]

- Grolik, J., Ręka, P., Gorczyca, M., et al. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 99, 153830.

- MSDS of this compound. (n.d.).

- MDPI. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 27(15), 4983.

- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.

Sources

- 1. 6331-70-0 | this compound - Capot Chemical [capotchem.com]

- 2. This compound | CAS: 6331-70-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. CAS 6331-70-0 | 4756-1-0V | MDL MFCD00035775 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 2-Ethoxy-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a detailed exploration into the solubility characteristics of 2-Ethoxy-5-methylaniline (CAS No. 6331-70-0), a key aromatic amine intermediate in various synthetic pathways. In the absence of extensive published quantitative solubility data, this document provides a robust framework for understanding and predicting its behavior in common organic solvents. By examining the molecule's physicochemical properties and the principles of intermolecular forces, this guide equips researchers with the foundational knowledge to make informed solvent selections. Furthermore, it presents a comprehensive, field-proven experimental protocol for the precise determination of solubility, ensuring methodological rigor in laboratory settings. This guide is designed to be an essential resource for professionals in chemical synthesis, purification, and formulation, where a nuanced understanding of solubility is paramount for process optimization and success.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a compound is a critical physicochemical parameter that dictates its utility and processability in a multitude of applications, from reaction kinetics and purification strategies to formulation and bioavailability in drug development. For a substituted aromatic amine like this compound, understanding its solubility profile in various organic solvents is fundamental to its effective use. This guide delves into the theoretical underpinnings and practical methodologies for assessing the solubility of this compound, providing a comprehensive resource for scientists and researchers.

Physicochemical Profile of this compound

A foundational understanding of the molecular and physical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 6331-70-0 | |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Boiling Point | 240 °C | [1] |

| Flash Point | 39 °C | [1] |

| Appearance | Yellow to brown solid |

The structure of this compound, featuring a polar amine group (-NH₂), a moderately polar ether group (-OC₂H₅), and a non-polar aromatic ring with a methyl substituent, suggests a nuanced solubility profile. The interplay of these functional groups dictates the nature and strength of its interactions with different solvent molecules. Aromatic amines are generally soluble in organic solvents like alcohol, benzene, and ether.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.

-

Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are expected to be effective at solvating this compound.

-

Dipole-Dipole Interactions: The ether linkage and the overall polarity of the molecule contribute to dipole-dipole interactions. Polar aprotic solvents like acetone and ethyl acetate should exhibit good solvating power.

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and the alkyl groups (ethoxy and methyl) are non-polar and will interact with solvents through van der Waals forces. This suggests that non-polar aromatic solvents like toluene and benzene will also be effective solvents.

The lone pair of electrons on the nitrogen atom of aromatic amines is delocalized into the benzene ring, which can slightly diminish their ability to engage in hydrogen bonding compared to aliphatic amines. However, they retain their solubility in a range of organic solvents.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the theoretical principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding and dipole-dipole interactions. |

| Ketones | Acetone | High | Strong dipole-dipole interactions. |

| Esters | Ethyl Acetate | Moderate to High | Dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | Van der Waals forces due to the aromatic ring. |

| Chlorinated Solvents | Dichloromethane | Moderate | Dipole-dipole and van der Waals interactions. |

| Ethers | Diethyl Ether | Moderate | Dipole-dipole and van der Waals interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Mismatch in polarity; weak solute-solvent interactions. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of quantitative data, experimental determination is paramount. The isothermal equilibrium (shake-flask) method is a robust and widely accepted technique for accurately measuring the solubility of a solid compound in a liquid solvent.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Apparatus

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. At equilibrium, the rate of dissolution equals the rate of crystallization.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry vial to remove all undissolved solids.

-

-

Dilution:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility.

-

Group Contribution Methods (e.g., UNIFAC): These models estimate the activity coefficients of the solute in the solvent based on the functional groups present in the molecules. The solubility can then be calculated using thermodynamic relationships. These models are useful for providing initial estimates but may have limitations in accuracy for complex molecules.

-

Machine Learning Models: With the increasing availability of large datasets of experimental solubility data, machine learning models are being developed to predict solubility with greater accuracy. These models learn the complex relationships between molecular descriptors and solubility.

While powerful, it is important to note that the accuracy of these predictive models is dependent on the quality and scope of the data they were trained on. Experimental verification remains the gold standard.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, a strong understanding of its physicochemical properties and the principles of intermolecular forces allows for reliable qualitative predictions. For applications requiring precise solubility values, the detailed isothermal equilibrium method provided in this guide offers a robust and accurate approach. The continued generation of high-quality experimental solubility data for compounds like this compound will be invaluable to the chemical and pharmaceutical research communities, enhancing the efficiency of process development and formulation design.

References

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved January 11, 2026, from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved January 11, 2026, from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved January 11, 2026, from [Link]

-

Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved January 11, 2026, from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved January 11, 2026, from [Link]

- Fornari, T., Ibanez, E., Reglero, G., & Stateva, R. P. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 59-69.

- Duarte, C. M. M., & Lazzaroni, M. J. (Eds.). (2015). Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives. In Amine-Based Systems for CO2 Capture. IntechOpen.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-5-methylaniline: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-methylaniline, a substituted aniline derivative, presents a significant scaffold in medicinal chemistry and materials science. Its structural features, comprising an aniline core modified with ethoxy and methyl groups, give rise to a unique combination of physicochemical properties that are pivotal for its application in drug design and synthesis. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step in its characterization and subsequent utilization in research and development. This guide provides a comprehensive overview of these properties, the underlying intermolecular forces, and detailed protocols for their experimental determination.

Physicochemical Profile of this compound

The physical state and phase transition temperatures of a compound are dictated by the nature and strength of its intermolecular forces. In this compound, these interactions are a composite of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6331-70-0 | [1] |

| Molecular Formula | C9H13NO | |

| Molecular Weight | 151.21 g/mol | |

| Appearance | Yellow to brown solid | [2] |

| Boiling Point | 240 °C | |

| Melting Point | Not explicitly available in literature; inferred to be above room temperature. |

Boiling Point Analysis

The boiling point of this compound is recorded at 240 °C. This relatively high boiling point can be attributed to several factors:

-

Hydrogen Bonding: The primary amine group (-NH2) is capable of forming strong intermolecular hydrogen bonds. The hydrogen atoms attached to the nitrogen have a partial positive charge and are attracted to the lone pair of electrons on the nitrogen atom of a neighboring molecule. This strong interaction requires significant thermal energy to overcome, leading to a high boiling point.

-

Dipole-Dipole Interactions: The presence of the electronegative nitrogen and oxygen atoms creates a significant dipole moment in the molecule. These permanent dipoles lead to electrostatic attractions between adjacent molecules, further contributing to the elevated boiling point.

-

Van der Waals Forces: As a molecule with a reasonably large surface area, London dispersion forces also play a role in the intermolecular attractions.

Melting Point Considerations

Although a specific melting point is not documented in the available resources, the description of this compound as a "Yellow to brown Solid" confirms its solid state at ambient temperatures[2]. The factors contributing to its melting point are similar to those affecting its boiling point, with the additional consideration of crystal lattice energy. For a substance to melt, sufficient energy must be supplied to overcome the forces holding the molecules in a fixed, ordered crystalline structure. The combination of hydrogen bonding and dipole-dipole interactions suggests a well-ordered crystal lattice, which would require a significant amount of energy to disrupt.

For comparison, the closely related compound, 2-Methoxy-5-methylaniline, is a solid with a melting point of 50-52 °C and a boiling point of 235 °C[3][4][5][6]. The substitution of the methoxy group with a slightly larger ethoxy group in this compound would be expected to have a minor influence on the melting and boiling points. The increase in molecular weight and surface area from the additional methylene group in the ethoxy substituent likely contributes to the slightly higher boiling point observed.

Experimental Determination of Melting and Boiling Points

Accurate experimental determination of melting and boiling points is crucial for compound identification, purity assessment, and the establishment of handling and storage protocols.

Melting Point Determination Protocol

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Causality Behind Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Small Sample Size: Allows for rapid and even heating.

-

Slow Heating Rate: Prevents temperature overshoot and allows for accurate determination of the melting point range. A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Boiling Point Determination Protocol

The distillation method is a common and accurate way to determine the boiling point of a liquid at atmospheric pressure. Since this compound is a solid at room temperature, it would first need to be melted.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Boiling Chips: A small amount of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Boiling Point: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point.

Causality Behind Experimental Choices:

-

Boiling Chips: Prevent bumping and ensure a controlled, even boil.

-

Thermometer Placement: Crucial for measuring the true boiling point of the substance, not the temperature of the heating source or superheated vapor.

-

Steady Condensate: Indicates that the entire apparatus has reached thermal equilibrium and the vapor composition is stable.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of this compound.

Caption: Workflow for the experimental determination of melting and boiling points.

Conclusion

References

-

ChemBK. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. 6331-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-Methoxy-5-methylaniline 99 120-71-8 [sigmaaldrich.com]

- 5. 2-Methoxy-5-methylaniline | 120-71-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-methoxy-5-methylaniline | 120-71-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Foreword: The Imperative of Spectroscopic Analysis in Chemical Synthesis

An in-depth technical guide to the spectroscopic characterization of 2-Ethoxy-5-methylaniline, designed for researchers, scientists, and professionals in drug development.

In the realm of chemical research and pharmaceutical development, the unambiguous identification and characterization of a molecule are paramount. Spectroscopic techniques serve as the cornerstone of this process, providing a detailed "fingerprint" of a compound's molecular structure. This guide offers a comprehensive analysis of this compound, a key aromatic amine intermediate. While publicly accessible, fully assigned experimental spectra for this specific molecule are not abundant, this document, written from the perspective of a Senior Application Scientist, will provide a detailed, predictive analysis based on fundamental spectroscopic principles. We will explain the causality behind expected spectral features, thereby offering a robust framework for researchers to interpret their own experimental data.

The structural integrity of molecules like this compound is critical, and the methodologies described herein represent the gold standard for its verification.

Caption: Molecular structure of this compound (C₉H₁₃NO).

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is an indispensable tool for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity, and integration of each signal provide a detailed map of the proton framework.

Anticipated ¹H NMR Spectrum: A Predictive Analysis

The structure of this compound suggests a distinct set of signals in its ¹H NMR spectrum. The aromatic region will feature three signals corresponding to the protons on the benzene ring. The aliphatic region will display signals for the ethoxy and methyl groups, while the amine protons will likely appear as a broad singlet.

-

Aromatic Protons (δ 6.5-7.0 ppm) : The three protons on the substituted benzene ring are in unique chemical environments.

-

The proton at C-6 is ortho to the electron-donating -NH₂ group and meta to the -OCH₂CH₃ group, expecting it to be the most shielded. It will likely appear as a doublet.

-

The proton at C-4 is ortho to the -CH₃ group and meta to the -NH₂ group. It should appear as a doublet of doublets.

-

The proton at C-3 is ortho to both the -OCH₂CH₃ and -CH₃ groups, making it the most deshielded of the aromatic protons and will likely be a singlet or a very narrow doublet.

-

-

Amine Protons (-NH₂, δ ~3.5-4.5 ppm) : The two protons of the primary amine group are expected to produce a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration due to hydrogen bonding.

-

Ethoxy Protons (-OCH₂CH₃) :

-

The methylene protons (-OCH₂-) are adjacent to an oxygen atom, causing a significant downfield shift (δ ~3.9-4.1 ppm). They will appear as a quartet due to coupling with the neighboring methyl protons.

-

The methyl protons (-CH₃) of the ethoxy group are expected around δ ~1.3-1.5 ppm and will appear as a triplet, coupled to the methylene protons.

-

-

Methyl Proton (-CH₃, δ ~2.2-2.4 ppm) : The methyl group attached to the aromatic ring is relatively shielded and should appear as a singlet as it has no adjacent protons to couple with.

Predicted ¹H NMR Data Summary

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 3H |

| Ar-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (s) | 2H |

| -OCH₂CH₃ | 3.9 - 4.1 | Quartet (q) | 2H |

| Ar-H | 6.5 - 7.0 | Multiplet (m) | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation : Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to TMS.

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different electronic environment gives a distinct signal.

Anticipated ¹³C NMR Spectrum: A Predictive Analysis

With nine carbon atoms in unique environments, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals.

-

Aromatic Carbons (δ 110-150 ppm) : The six aromatic carbons will have varied chemical shifts based on their substituents.

-

The carbons bonded to the electronegative oxygen (C-2) and nitrogen (C-1) atoms will be the most deshielded in the aromatic region.

-

The carbon bearing the methyl group (C-5) and the unsubstituted aromatic carbons (C-3, C-4, C-6) will appear at intermediate shifts.

-

-

Aliphatic Carbons (δ 10-70 ppm) :

-

The methylene carbon of the ethoxy group (-OCH₂-) is directly attached to oxygen and will be found in the δ 60-70 ppm range.

-

The ring-attached methyl carbon (Ar-CH₃) will be in the δ 20-25 ppm range.

-

The terminal methyl carbon of the ethoxy group (-CH₃) will be the most shielded signal, appearing around δ 14-16 ppm.

-

Predicted ¹³C NMR Data Summary

| Assignment | Predicted δ (ppm) |

| -OCH₂CH₃ | 14 - 16 |

| Ar-CH₃ | 20 - 25 |

| -OCH₂CH₃ | 60 - 70 |

| Ar-C (C-H) | 110 - 125 |

| Ar-C (C-Subst.) | 125 - 150 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrumentation : Use a 5 mm NMR tube and a spectrometer with a broadband probe.

-

Data Acquisition : Acquire a proton-decoupled spectrum to produce singlets for all carbon signals. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing : Process the data similarly to ¹H NMR, with Fourier transformation and phase/baseline corrections.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Anticipated IR Spectrum: A Predictive Analysis

The IR spectrum of this compound will be characterized by several key absorption bands that confirm its primary amine, aromatic, ether, and alkyl functionalities.

-

N-H Stretching (3300-3500 cm⁻¹) : As a primary amine, two distinct, sharp to medium bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]

-

C-H Stretching (2850-3100 cm⁻¹) :

-

Aromatic C-H stretching will appear as a series of weaker bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the ethoxy and methyl groups will result in strong bands just below 3000 cm⁻¹.

-

-

C=C Aromatic Stretching (1500-1600 cm⁻¹) : One to two sharp, medium-intensity bands in this region are characteristic of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretching (1200-1260 cm⁻¹) : A strong, prominent band is expected in this region, corresponding to the asymmetric C-O-C stretch of the aryl alkyl ether (ethoxy group).

-

C-N Stretching (1250-1350 cm⁻¹) : The stretching vibration of the aromatic carbon to nitrogen bond will appear in this region.

Predicted IR Data Summary

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| C=C Aromatic Stretch | 1500 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-O Stretch | 1200 - 1260 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

Solid (KBr Pellet) : Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Liquid/Melt (Neat) : If the sample is a low-melting solid or liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation : Place the sample in the beam path of an FTIR spectrometer.

-

Data Acquisition : Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of air (or the salt plates) should be recorded and subtracted from the sample spectrum.

Part 4: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

Anticipated Mass Spectrum: A Predictive Analysis

The mass spectrum of this compound (molecular weight: 151.21 g/mol ) will provide key information for confirming its identity.

-

Molecular Ion Peak (M⁺) : The molecular ion peak is expected at m/z = 151 . This corresponds to the intact molecule with one electron removed. The intensity of this peak will depend on its stability.

-

Key Fragmentation Patterns : The structure suggests several predictable fragmentation pathways under electron ionization (EI). The most favorable cleavages often lead to the formation of stable carbocations or radicals.

-

Loss of an Ethyl Radical (M-29) : Cleavage of the O-CH₂ bond followed by loss of an ethyl radical (•CH₂CH₃) would result in a fragment at m/z = 122 . This is often a favorable pathway for ethoxy-substituted aromatics.

-

Loss of an Ethylene Molecule (M-28) : A common fragmentation for ethyl ethers is a McLafferty-type rearrangement resulting in the loss of ethylene (C₂H₄), leading to a fragment at m/z = 123 .

-

Loss of an Ethoxy Radical (M-45) : Cleavage of the Ar-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z = 106 .

-

Caption: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 151 | [M]⁺˙ |

| 123 | [M - C₂H₄]⁺˙ |

| 122 | [M - C₂H₅]⁺ |

| 106 | [M - OC₂H₅]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile samples.

-

Ionization : Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV, which is standard for generating reproducible fragmentation patterns.

-

Mass Analysis : Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link][2]

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][3]

Sources

An In-Depth Technical Guide to 2-Ethoxy-5-methylaniline: Synthesis, Applications, and Future Research Directions

This guide provides a comprehensive technical overview of 2-ethoxy-5-methylaniline, a versatile aromatic amine with significant potential in various research and development sectors. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the core aspects of its synthesis, explores its application as a crucial building block in the creation of azo dyes and functional polymers, and critically evaluates its potential and challenges in the realm of drug discovery.

Core Synthesis and Physicochemical Properties

This compound, also known by its CAS number 6331-70-0, is a substituted aniline featuring both an ethoxy and a methyl group on the benzene ring. These substitutions are critical as they modulate the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6331-70-0 | |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| Boiling Point | 240 °C | |

| Flash Point | 39 °C |

Synthesis Protocol: A Two-Step Approach

A common and effective method for the synthesis of this compound involves a two-step process starting from 4-methyl-2-nitrophenol. This process includes an initial etherification followed by the reduction of the nitro group.

Step 1: Etherification of 4-methyl-2-nitrophenol to 1-ethoxy-4-methyl-2-nitrobenzene

The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of 4-methyl-2-nitrophenol is converted to an ethoxy group.

-

Reaction: 4-methyl-2-nitrophenol reacts with a suitable ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base like potassium carbonate.

-

Rationale: The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic ethyl group of the ethylating agent.

Step 2: Reduction of 1-ethoxy-4-methyl-2-nitrobenzene to this compound

The nitro group of the intermediate is then reduced to a primary amine.

-

Reaction: The nitro compound is treated with a reducing agent. Common choices include catalytic hydrogenation (e.g., using a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin and hydrochloric acid).

-

Rationale: These methods are well-established for the efficient reduction of aromatic nitro groups to anilines.

Caption: Synthetic pathway for this compound.

Applications in Azo Dye Synthesis

A primary application of this compound is in the synthesis of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) that links two aromatic rings, forming an extended conjugated system responsible for their color.[1] The synthesis is a classic two-step process involving diazotization followed by azo coupling.

Experimental Protocol: Synthesis of an Azo Dye with 2-Naphthol

This protocol outlines the synthesis of a vibrant azo dye using this compound and 2-naphthol as the coupling component.

Part A: Diazotization of this compound

-

In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.[2]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, while maintaining the temperature below 5 °C.[2] This in-situ generation of nitrous acid converts the primary amine to a diazonium salt.

Part B: Azo Coupling with 2-Naphthol

-

In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution and cool it to 0-5 °C in an ice bath.[3]

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.[1]

-

A brightly colored precipitate of the azo dye should form immediately.[1]

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[1]

Part C: Isolation and Purification

-

Isolate the crude azo dye by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted salts.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the purified dye.[2]

Caption: Workflow for the synthesis of an azo dye.

Potential in Materials Science: Functional Polymers

Substituted anilines are valuable monomers for the synthesis of conducting polymers. Poly(2-ethoxyaniline) (POEA) has been investigated for its conductive properties.[4] The presence of the ethoxy group can enhance the solubility and processability of the resulting polymer compared to the parent polyaniline.[5]

Polymerization of this compound

The chemical oxidative polymerization of this compound can be achieved using an oxidizing agent such as ammonium persulfate in an acidic medium.

Experimental Protocol: Synthesis of Poly(this compound)

-

Disperse this compound in an aqueous acidic solution (e.g., 1M HCl).

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of ammonium persulfate to initiate the polymerization.

-

Allow the reaction to proceed for several hours at a low temperature.

-

The resulting polymer precipitate can be collected by filtration, washed with the acidic solution and then with a solvent like methanol to remove unreacted monomer and oligomers, and finally dried.

The properties of the resulting polymer, such as its conductivity and molecular weight, will be influenced by the reaction conditions, including the molar ratio of oxidant to monomer, temperature, and reaction time.[4]

Applications and Challenges in Drug Discovery

The aniline scaffold is a common feature in many pharmaceutical compounds.[6] However, it is also considered a "structural alert" due to its propensity for metabolic bioactivation into reactive metabolites, which can lead to idiosyncratic adverse drug reactions.[6][7]

The Role of Substituents

The ethoxy and methyl groups on this compound can influence its potential as a drug scaffold in several ways:

-

Metabolic Stability: The ethoxy group, particularly at the ortho position to the amine, may sterically hinder the metabolic oxidation of the amine, potentially reducing the formation of toxic reactive metabolites.[7] The methoxy group, a close analog, is known to be prevalent in many approved drugs and can favorably impact ligand-target binding and physicochemical properties.[8]

-

Physicochemical Properties: The ethoxy and methyl groups increase the lipophilicity of the molecule compared to aniline, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Target Interactions: These substituents provide additional points of interaction within a biological target's binding pocket, potentially enhancing potency and selectivity.

Metabolic Considerations and Toxicity

The primary toxic effect of many anilines is methemoglobinemia, caused by the oxidation of hemoglobin.[9] This is often mediated by N-hydroxylated metabolites. The metabolic fate of this compound is likely to involve N-acetylation and ring hydroxylation.[10] The presence of the ethoxy and methyl groups will influence the specific metabolic pathways and the rate of formation of potentially reactive intermediates.[11][12] Further toxicological studies are needed to fully characterize the safety profile of this compound.

Caption: General metabolic pathway leading to aniline toxicity.

Future Research Directions

This compound presents several promising avenues for future research:

-

Heterocyclic Synthesis: As a substituted o-phenylenediamine analog, it can serve as a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important pharmacophores.[13][14][15]

-

Advanced Materials: Further investigation into the properties of poly(this compound) and its copolymers could lead to the development of novel conductive materials with tailored properties.

-

Medicinal Chemistry: A more detailed evaluation of its metabolic profile and toxicological properties is warranted to assess its viability as a scaffold in drug discovery, potentially as a safer alternative to other anilines. The strategic placement of the ethoxy and methyl groups could be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.[16]

References

- The Synthesis of Azo Dyes. (n.d.).

- Preparation of 2-Naphthol Aniline Dye. (n.d.).

- Application Notes and Protocols: Synthesis of Azo Dyes Utilizing Heptyl-2-naphthol. (n.d.). Benchchem.

- This compound | 6331-70-0 | GAA33170. (n.d.). Biosynth.

- Zok, S., Görge, G., Kalsch, W., & Nagel, R. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109–110, 411–421.

- Preparation of 2-Naphthol Aniline Dye. (n.d.). BYJU'S.

- Staveness, D., Lindhardt, R. J., & Stephenson, C. R. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 272–276.

- Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2011). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Journal of Medicinal Chemistry, 54(22), 7773–7784.

- Showing metabocard for 2-Methoxy-5-methylaniline (HMDB0245200). (2021).

- Aniline replacement in drug-like compounds. (2024). Cresset Group.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. (2025). Reddit.

- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025).

- Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs.

- Synthesis, characterization, and properties of poly(N-alkylanilines). (n.d.).

- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). MDPI.

- Al-Ost, H. F., & Al-Otaibi, T. M. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103491.

- The role of the methoxy group in approved drugs. (n.d.).

- Kalgutkar, A. S., Gardner, I., Obach, R. S., Shaffer, C. L., Callegari, E., Henne, K. R., ... & Baillie, T. A. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism, 6(3), 161–225.

- Pal, P., & Ghosh, A. (2003). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.

- Reiter, M., & Leusser, K. (1952). [Effects of the substitution of aniline by the methyl group on the formation of hemoglobin (methemoglobin) and the general toxicity of the compound]. Naunyn-Schmiedebergs Archiv fur experimentelle Pathologie und Pharmakologie, 214(2), 158–164.

- Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (n.d.). Bentham Science.

- Guchhait, S. K., & Madaan, S. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35057–35081.

- Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. (n.d.). PMC.

- Anakli, D., Çetinkaya, S., & Karakişla, M. (2019). Synthesis of Conductive Poly(O-Ethoxyaniline)/Talc Composite and Investigation of its Properties. Middle East International Conference on Multidisciplinary Studies.

- 2-Methoxy-5-methylaniline 99 120-71-8. (n.d.). Sigma-Aldrich.

- 2- methyl-5-nitro phenol production process. (n.d.).

- Abthagir, P. S., & Saraswathi, R. (2002). Rectifying properties of poly(N-methylaniline). Materials Chemistry and Physics, 73(1), 81–85.

- 4-Methyl-2-nitroaniline synthesis. (n.d.). ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 15. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cresset-group.com [cresset-group.com]

An In-depth Guide to the Nomenclature of 2-Ethoxy-5-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the synonyms, alternative names, and critical identifiers for the chemical compound 2-Ethoxy-5-methylaniline. Understanding the varied nomenclature of a compound is fundamental for accurate literature reviews, unambiguous patent filings, precise regulatory submissions, and effective procurement. This guide moves beyond a simple list to explain the context and origin of different naming conventions, ensuring clarity for the scientific professional.

Core Chemical Identity

At its foundation, the identity of a chemical is locked in its structure. All names and numbers refer back to the specific arrangement of atoms: an aniline ring substituted with an ethoxy group at position 2 and a methyl group at position 5.

Molecular Formula: C₉H₁₃NO[1][2]

Key Identifiers:

The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service and is one of the most reliable methods for identifying a substance, cutting through the ambiguity of common or historical names. The IUPAC (International Union of Pure and Applied Chemistry) name is the systematic name, constructed according to formal rules that describe the molecule's structure.

Systematic and Trivial Names: A Closer Look

While the IUPAC name provides structural clarity, several other names are frequently encountered in literature, databases, and supplier catalogs.

-

Systematic Variants: These names, while not the preferred IUPAC designation, still follow chemical nomenclature rules.

-

Common & Semi-Systematic Names: These names often derive from the parent structures, toluene and phenetidine.

-

6-Ethoxy-m-toluidine[1] or 6-Ethoxy-3-methylaniline[1]: These names consider the molecule as a derivative of m-toluidine (3-methylaniline).

-

5-Methyl-o-phenetidine[1]: This name treats the compound as a derivative of o-phenetidine (2-ethoxyaniline).

-

o-Amino-p-toluene ethyl ether[1]: This older naming convention describes the constituent parts of the molecule.

-

It is crucial for researchers to recognize these variations, as different databases and older publications may use them preferentially.

Data Summary: Identifiers and Physicochemical Properties

For ease of reference, the following table consolidates the primary identifiers and key properties of this compound.

| Identifier Type | Value | Source(s) |

| CAS Registry Number | 6331-70-0 | [1][2][3] |

| Preferred IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Synonym | 2-ethoxy-5-methylbenzenamine | [1] |

| Synonym | 6-Ethoxy-m-toluidine | [1] |

| Synonym | 5-Methyl-o-phenetidine | [1] |

| InChI Key | GYFZMCLUPHXUDV-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD00035775 | |

| Appearance | Yellow to brown Solid | [1] |

| Boiling Point | 240 °C |

Methodology for Chemical Identification: A Practical Protocol

To ensure the unambiguous identification of a chemical and its associated data, a systematic approach is essential. The following protocol outlines a best-practice workflow for researchers.

Objective: To definitively identify this compound and retrieve all relevant synonyms, properties, and safety data.

Methodology:

-

Start with a Known Identifier: Begin with the most precise identifier available, preferably the CAS Registry Number (6331-70-0).

-

Primary Database Search:

-

Query a comprehensive chemical database such as PubChem or the ECHA CHEM database.

-

Rationale: These databases are authoritative and aggregate information from numerous sources, including regulatory bodies, suppliers, and scientific literature.

-

-

Cross-Verification:

-

Use the CAS number to search across multiple platforms, including supplier websites (e.g., Sigma-Aldrich, TCI) and other databases (e.g., ChemicalBook).

-

Rationale: Cross-verification ensures the consistency of information and can reveal additional synonyms or supplier-specific identifiers.

-

-

Structure-Based Verification:

-

Utilize the structural information (e.g., SMILES, InChIKey) found in the initial search to perform a structure-based search in a different database.

-

SMILES: CCOC1=C(C=C(C=C1)C)N

-

InChIKey: GYFZMCLUPHXUDV-UHFFFAOYSA-N[2]

-

Rationale: This step confirms that the various names and numbers indeed refer to the same molecular structure, eliminating potential errors from typos in names or numbers.

-

-

Consolidate Nomenclature: Compile a list of all retrieved names (IUPAC, common, trade) and identifiers (CAS, EC, MDL) into a single reference document for your project.

Visualization of Chemical Identity Relationships

The following diagram illustrates the relationship between the core chemical structure and its primary identifiers. This visual representation clarifies how different pieces of information link back to the same unique molecule.

Caption: Relationship between the core structure and its key identifiers.

References

Sources

- 1. 6331-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | CAS: 6331-70-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. aceschem.com [aceschem.com]

An In-depth Technical Guide to the Stability and Storage of 2-Ethoxy-5-methylaniline

This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 2-Ethoxy-5-methylaniline (CAS No. 6331-70-0), a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Adherence to these guidelines is paramount for ensuring the compound's integrity, minimizing degradation, and safeguarding experimental and manufacturing outcomes.

Physicochemical Properties and Inherent Stability

This compound, also known as 4-amino-2-ethoxy-1-methylbenzene, is an aromatic amine. Its stability is intrinsically linked to its chemical structure, which features an electron-rich aromatic ring and a primary amino group. These functional groups are susceptible to various degradation pathways, primarily oxidative in nature.[1][2]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 6331-70-0 | [3] |

| Molecular Formula | C9H13NO | [3][4] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| Boiling Point | 240 °C | |

| Flash Point | 39 °C | |

| Appearance | Not specified, but related compounds are crystalline solids | [5][6] |

| Solubility | Sparingly soluble in water | [5][6] |

Key Factors Influencing the Stability of this compound

The long-term stability of this compound is contingent on controlling several environmental factors. The primary degradation pathways for aromatic amines are oxidation and reactions with incompatible substances.[7][8][9]

Sensitivity to Atmospheric Oxygen

Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen.[1] This process is often autocatalytic and can be accelerated by the presence of light and trace metal impurities. The initial step in the oxidation of anilines typically involves the formation of radical cations, which can then undergo a series of complex reactions to form colored polymeric products. This oxidative degradation is a primary reason for the discoloration of aniline derivatives upon storage.

Effect of Light

Exposure to light, particularly in the UV spectrum, can provide the activation energy required to initiate and propagate oxidative degradation reactions. For many aromatic amines, photosensitivity is a significant concern, leading to the formation of colored impurities and a decrease in purity over time. While the specific photosensitivity of this compound is not extensively documented, it is a prudent practice to protect it from light.[10]

Impact of Moisture

The presence of moisture should be avoided during the storage of this compound.[4] While not directly reactive with water under ambient conditions, moisture can facilitate certain degradation pathways and may also lead to clumping of solid material, making it difficult to handle. Furthermore, in the presence of acidic gases (like CO2 from the air), moisture can lead to the formation of carbonate salts.

Thermal Stability

While this compound has a relatively high boiling point, prolonged exposure to elevated temperatures can accelerate the rate of degradation. As with most chemical reactions, the rate of oxidative degradation increases with temperature. Therefore, storage at elevated temperatures should be avoided to ensure long-term stability.

Chemical Incompatibility

This compound is incompatible with a range of chemical substances.[4] Contact with these materials can lead to vigorous and potentially hazardous reactions, as well as degradation of the compound.

-

Strong Oxidizing Agents: These will readily oxidize the amino group, leading to a loss of product and the formation of potentially hazardous byproducts.

-

Acids, Acid Chlorides, and Acid Anhydrides: As a basic compound, this compound will react exothermically with acids to form salts. Reactions with acid chlorides and anhydrides will lead to the formation of amides. These reactions are often vigorous and should be avoided during storage.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles). | To prevent exposure to air and light, which can accelerate oxidative degradation.[11] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[12][13][14] | To minimize contact with atmospheric oxygen and moisture.[4] |

| Temperature | Store in a cool, dry, and well-ventilated area.[11][13] Refrigerated storage is advisable for long-term stability. | To slow down the rate of potential degradation reactions. |

| Light Exposure | Protect from direct sunlight and other sources of UV radiation.[10][15] | To prevent photo-initiated degradation. |

| Incompatible Materials | Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][16] | To avoid chemical reactions that can lead to degradation and potentially hazardous situations.[4] |

Stability Testing Protocol

A systematic approach to stability testing is crucial for determining the shelf-life and optimal storage conditions for this compound. The following workflow outlines a comprehensive stability study.

Caption: Workflow for a comprehensive stability study of this compound.

Experimental Protocol: Accelerated Stability Study

Objective: To assess the stability of this compound under accelerated conditions to predict its long-term stability.

Methodology:

-

Initial Analysis (T=0):

-

Perform a quantitative purity assay of the initial batch of this compound using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.

-

Record the initial appearance (color and physical state) of the material.

-

Determine the initial moisture content using Karl Fischer titration.

-

-

Sample Preparation and Storage:

-

Aliquot the material into amber glass vials.

-

For each stress condition, prepare a set of vials.

-

Place the vials in stability chambers under the following conditions:

-

Thermal Stress: 40°C / 75% Relative Humidity (RH)

-

Photostability: In a photostability chamber according to ICH Q1B guidelines.

-